molecular formula C8H13ClO B1583303 2-Chlorocyclooctanone CAS No. 4828-34-6

2-Chlorocyclooctanone

Cat. No.: B1583303
CAS No.: 4828-34-6
M. Wt: 160.64 g/mol
InChI Key: ZUHGCXDUBLZMAG-UHFFFAOYSA-N
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Description

2-Chlorocyclooctanone is a cyclic ketone derivative featuring an eight-membered ring with a chlorine substituent at the second carbon position. This compound is structurally characterized by a carbonyl group (C=O) and a chlorine atom, which influence its physicochemical properties and reactivity. Key spectroscopic data include infrared (IR) C=O stretching frequencies at 1714 cm⁻¹ and 1725 cm⁻¹, which distinguish it from positional isomers like 4-chlorocyclooctanone .

Properties

IUPAC Name

2-chlorocyclooctan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHGCXDUBLZMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)C(CC1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964038
Record name 2-Chlorocyclooctan-1-one
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Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4828-34-6
Record name 2-Chlorocyclooctanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclooctanone, 2-chloro-
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Record name 2-Chlorocyclooctan-1-one
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Record name 2-Chlorocyclooctanone
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Chlorocyclooctanone

The primary distinction between 2-chlorocyclooctanone and its isomer, 4-chlorocyclooctanone, lies in the chlorine substituent’s position. Key differences include:

  • IR Spectroscopy: The carbonyl stretching frequency for 4-chlorocyclooctanone is 1706 cm⁻¹, slightly lower than that of the 2-isomer (1714–1725 cm⁻¹), reflecting electronic effects of substituent positioning on the carbonyl group .
  • Derivative Analysis: The 2,4-dinitrophenylhydrazone derivative of 4-chlorocyclooctanone crystallizes with a melting point of 150–152°C, a property useful for isomer identification .

Table 1: Physical and Spectroscopic Comparison

Compound Molecular Formula IR C=O (cm⁻¹) Derivative Melting Point (°C)
This compound C₈H₁₃ClO 1714–1725 Not reported
4-Chlorocyclooctanone C₈H₁₃ClO 1706 150–152

Ring Size Effects: Cyclopentanone Derivatives

Smaller cyclic ketones, such as 2-[(diethylamino)methyl]cyclopentanone hydrochloride (), exhibit distinct properties due to increased ring strain in five-membered rings. Key comparisons:

  • Applications: Derivatives like 2-[(diethylamino)methyl]cyclopentanone hydrochloride are utilized in pharmaceutical research, whereas this compound may serve as an intermediate in organic synthesis .

Substituent-Type Variations

2-({2-Nitrophenyl}sulfanyl)cyclooctanone (CAS 343348-38-9)

This compound features a nitrophenylsulfanyl group instead of chlorine.

Chloroacetone (1-Chloro-2-propanone)

As an acyclic analog, chloroacetone (CAS 78-95-5) is more volatile and less sterically hindered. Its applications include use as a solvent and alkylating agent, contrasting with this compound’s role in controlled syntheses requiring cyclic frameworks .

Table 2: Substituent and Structural Effects

Compound Substituent Key Reactivity Applications
This compound Chlorine (C2) Electrophilic carbonyl Organic synthesis intermediate
2-({2-Nitrophenyl}sulfanyl) Nitrophenylsulfanyl Enhanced electrophilicity Not reported
Chloroacetone Chlorine (C1) High volatility, alkylation Solvent, precursor

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